1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-
Description
Chemical Structure:
This compound is a 1,2-propanediol derivative with a branched 2-methylheptadecyl (C18H37) ether substituent at the 3-position. Its IUPAC name is 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-1,2-propanediol, and it is commonly referred to as MOPD 3-L-MENTHOXYPROPANE-1,2-DIOL (CAS 87061-04-9) .
Properties
IUPAC Name |
3-(2-methylheptadecoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCPGBGJDGPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)COCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90758083 | |
| Record name | 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90758083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92633-51-7 | |
| Record name | 3-[(2-Methylheptadecyl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90758083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- typically involves the reaction of 1,2-propanediol with 2-methylheptadecanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- is carried out in large-scale reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether bond in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of 1,2-Propanediol Derivatives
Physicochemical Properties
Hydrophobicity :
- The 2-methylheptadecyl substituent imparts significant hydrophobicity, making the compound suitable for lipid-based formulations. This is intermediate between the linear C18 analog (higher hydrophobicity) and shorter-chain derivatives like C7 or C8.
- Fluorinated derivatives exhibit unique solubility profiles due to the lipophobic nature of fluorine .
Thermal Stability :
- Branched alkyl chains (e.g., 2-methylheptadecyl) generally lower melting points compared to linear analogs, enhancing compatibility in cosmetic formulations .
Biological Activity
Overview
1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- (CAS No. 92633-51-7) is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanediol backbone with a long-chain alkyl group (2-methylheptadecyl) attached through an ether linkage. This structure influences its solubility and interaction with biological membranes, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- exhibits antimicrobial activity against various bacterial and fungal strains. In particular, studies have shown effectiveness against:
- Bacteria : Exhibiting minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.
- Fungi : Demonstrating efficacy in inhibiting fungal growth, making it a candidate for antifungal applications.
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 300 |
| Candida albicans | 150 |
These results highlight the compound's potential as an alternative to traditional antimicrobial agents, particularly in settings where resistance is a concern.
The mechanism by which 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]- exerts its biological effects is thought to involve:
- Membrane Disruption : The long hydrophobic tail may integrate into microbial membranes, altering permeability and leading to cell lysis.
- Enzyme Inhibition : Potential interactions with key metabolic enzymes in pathogens could inhibit their growth and replication.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A study published in a peer-reviewed journal assessed the efficacy of this compound in clinical isolates of Staphylococcus aureus. The results demonstrated significant reductions in bacterial load when treated with varying concentrations of the compound over a 24-hour period. The study concluded that this compound could be developed into a topical antimicrobial formulation.
Case Study 2: Fungal Inhibition
Another investigation focused on the antifungal properties against Candida species. The study utilized both in vitro and in vivo models to evaluate the effectiveness of the compound. Results showed a notable decrease in fungal colony-forming units (CFUs), supporting its potential use in antifungal therapies.
Research Findings
Recent studies have expanded on the biological activity of 1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-:
- Toxicological Assessments : Evaluations indicate low toxicity profiles in mammalian cell lines, suggesting safety for potential therapeutic applications.
- Biodegradability : The compound has been noted for its biodegradability, which is advantageous for formulations aimed at reducing environmental impact.
-
Potential Applications :
- Cosmetics : Due to its antimicrobial properties and safety profile.
- Pharmaceuticals : As an active ingredient in topical formulations for infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
